
3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C31H22ClN5O3S and its molecular weight is 580.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A notable application of quinoline-pyrazoline derivatives involves their antimicrobial properties. These compounds have been synthesized with the aim of developing new antimicrobial agents. For instance, a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives showed potent antimicrobial activity against various microorganisms. The fluoro-substituted compounds, in particular, demonstrated higher antimicrobial efficacy, highlighting the potential of structural modification in enhancing the potency of these derivatives as antimicrobial agents (Ansari & Khan, 2017).
Antidepressant Activity
Another significant area of application is in the development of antidepressant medications. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. These compounds showed promising results in preclinical evaluations, indicating their potential therapeutic use as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).
Antitubercular and Antifungal Activities
The synthesis of novel quinolin-2(1H)-one based pyrazoline hybrids using microwave-assisted protocols revealed moderate to good antitubercular activity against M. tuberculosis strains. Additionally, some derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as broad-spectrum antimicrobial agents. The ADME predictions also suggested good pharmacokinetic profiles for these compounds, supporting their further development as therapeutic agents (Pattanashetty, Hosamani, & Barretto, 2018).
DNA Binding Interaction and Antimicrobial Agents
Further research into the synthesis of heterocyclic fused-pyrazolequinolines explored their DNA binding interactions and antimicrobial activities. These studies demonstrated the potential of such compounds in acting as potent antimicrobial agents, with specific structural modifications enhancing their effectiveness (Lamani, Reddy, & Naik, 2010).
Antioxidant Activity
Additionally, derivatives of the compound have been investigated for their antioxidant activities. For example, 4-hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione and its derivatives showed higher radical scavenging abilities, highlighting their potential as antioxidants in various applications (Abdel-Kader & Talaat, 2023).
Propriétés
IUPAC Name |
5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN5O3S/c32-21-14-15-25-24(17-21)28(19-8-3-1-4-9-19)29(30(38)34-25)26-18-27(20-10-7-13-23(16-20)37(39)40)36(35-26)31(41)33-22-11-5-2-6-12-22/h1-17,27H,18H2,(H,33,41)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANDARYORJCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=S)NC5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
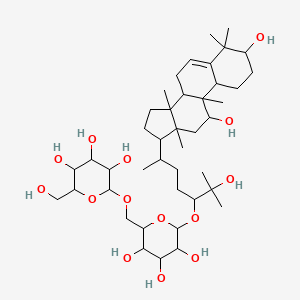
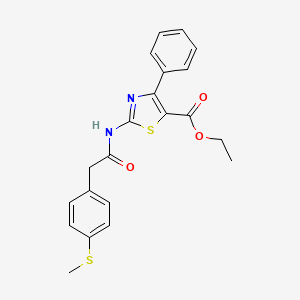
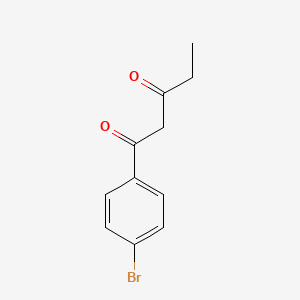
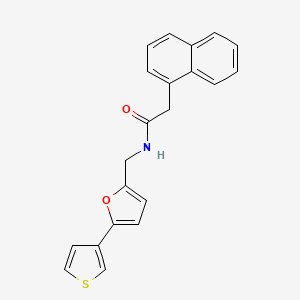
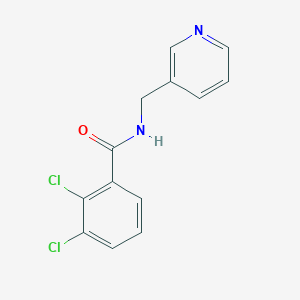
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
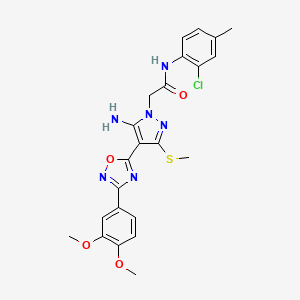
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
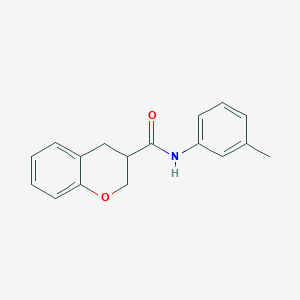
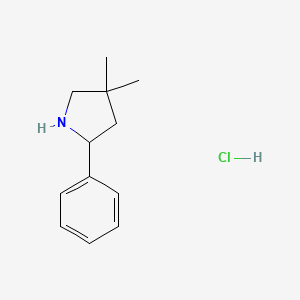
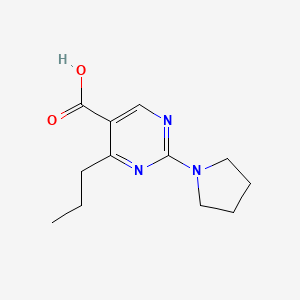
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2554318.png)
